

Application Note and Protocol: Solid-Phase Extraction for Urinary Phthalate Metabolites

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Compound of Interest		
Compound Name:	Mono-carboxy-isooctyl Phthalate- d4	
Cat. No.:	B15559052	Get Quote

Introduction

Phthalates are synthetic chemicals widely used as plasticizers in numerous consumer and industrial products.[1] Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption.[1][2] Biomonitoring of phthalate exposure is crucial for assessing the body burden of these environmental chemicals and understanding potential health risks. This is typically achieved by measuring the concentrations of their metabolites in urine.[1][2][3] This approach is preferred because the parent phthalates are rapidly metabolized, and measuring the metabolites provides a more accurate assessment of internal exposure while minimizing the risk of sample contamination from external sources.[1]

This application note provides a detailed protocol for the solid-phase extraction (SPE) of phthalate metabolites from human urine for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates enzymatic deconjugation to measure total (free and conjugated) metabolite concentrations and the use of isotope-labeled internal standards to ensure accuracy and precision.[2]

Principle of the Method

The analytical method involves enzymatic hydrolysis of glucuronidated phthalate metabolites, followed by solid-phase extraction to isolate and concentrate the analytes from the urine matrix. The purified extracts are then analyzed by LC-MS/MS, a highly sensitive and selective



technique.[2][4] Isotope dilution is employed by adding stable isotope-labeled internal standards to the urine samples before any preparation steps, which corrects for analyte loss during sample processing and for matrix effects during analysis.[2]

Experimental Protocols Materials and Reagents

- Standards: Analytical standards of the target phthalate metabolites and their corresponding ¹³C-labeled or deuterated internal standards.[2]
- Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).[2]
- Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.[2]
- Buffers: Ammonium acetate.[2]
- SPE Cartridges: Silica-based bonded C18 (e.g., 200 mg, 3 mL) or polymeric sorbents (e.g., Bond Elut Plexa).[5][6]
- Urine Samples: Human urine collected in polypropylene containers and stored at -80 °C until analysis.[2][7]

Sample Preparation

- Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.[2]
- Internal Standard Spiking: Add a mixture of isotope-labeled internal standards to each urine sample.[2]
- Enzymatic Deconjugation:
 - Add 245 μL of 1 M ammonium acetate buffer (pH 6.5).[1][7]
 - Add 5 μL of β-glucuronidase solution (e.g., 200 U/mL).[1][7]
 - Vortex the mixture gently.[1]



- Incubate the samples at 37 °C for 90 minutes in a shaking water bath.
- Enzyme Activity Termination: After incubation, add 10 μL of formic acid to each sample to stop the enzymatic reaction.[5]

Solid-Phase Extraction (SPE)

The SPE procedure can be performed manually or using an automated system for increased throughput and reproducibility.[8][9]

- Cartridge Conditioning: Condition the SPE cartridges by passing 2 mL of methanol followed by 2 mL of water.[5]
- Sample Loading: Load the pre-treated urine samples onto the conditioned SPE cartridges.[2]
 [5]
- Washing: Wash the cartridges with 1.5 mL of water to remove interfering substances.[2][5]
- Elution: Elute the phthalate metabolites with 1 mL of acetonitrile.[2][5]

Evaporation and Reconstitution

- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[2]
 [5]
- Reconstitution: Reconstitute the dry residue in 150 μL of 0.1% acetic acid in an acetonitrile/water mixture (1:9, v/v).[5]

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 μm).[2]
 - Mobile Phase A: 0.1% formic acid in water.[2]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
 - Flow Rate: 0.4 mL/min.[2]



- Injection Volume: 10 μL.[2]
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which
 is then linearly increased to a high concentration to ensure optimal separation of the
 metabolites.[1]
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 [1][2] Specific precursor and product ion transitions are monitored for each analyte and its corresponding internal standard.

Data Presentation

The following tables summarize typical quantitative data for the analysis of urinary phthalate metabolites using this method. Values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Common Urinary Phthalate Metabolites and their Parent Compounds.



Metabolite	Abbreviation	Parent Phthalate
Monoethyl phthalate	MEP	Diethyl phthalate (DEP)
Mono-n-butyl phthalate	MBP	Di-n-butyl phthalate (DBP)
Mono-isobutyl phthalate	MiBP	Diisobutyl phthalate (DiBP)
Monobenzyl phthalate	MBzP	Butylbenzyl phthalate (BBzP)
Mono(2-ethylhexyl) phthalate	MEHP	Di(2-ethylhexyl) phthalate (DEHP)
Mono(2-ethyl-5-hydroxyhexyl) phthalate	МЕННР	Di(2-ethylhexyl) phthalate (DEHP)
Mono(2-ethyl-5-oxohexyl) phthalate	МЕОНР	Di(2-ethylhexyl) phthalate (DEHP)
Mono(3-carboxypropyl) phthalate	MCPP	Di-n-octyl phthalate (DOP)

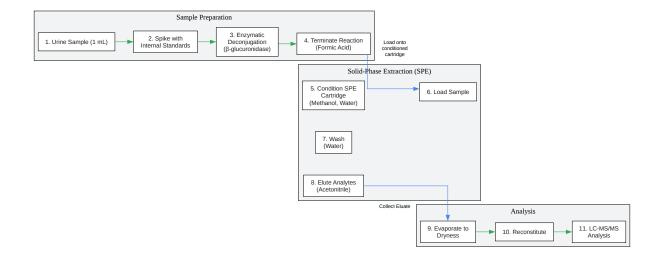
Table 2: Method Performance Data for Selected Phthalate Metabolites.

Analyte	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)	Recovery (%)
MEP	0.11 - 0.3	0.3 - 1.0	~100
МВР	0.11 - 0.3	0.3 - 1.0	77.9 - 97.7[10]
MiBP	0.11 - 0.3	0.3 - 1.0	~100
MBzP	0.11 - 0.3	0.3 - 1.0	~100
MEHP	0.11 - 0.3	0.3 - 1.0	~100
MEHHP	0.11 - 0.90[4][11]	0.3 - 3.0	~100
MEOHP	0.11 - 0.90[4][11]	0.3 - 3.0	~100
МСРР	0.11 - 0.90[4][11]	0.3 - 3.0	~100



Note: The limits of detection for a method for 18 phthalate metabolites were in the range of 0.03-1.4 ng/mL.[3] Another study reported LODs between 0.3 and 1.1 µg/L.[10] A method for eight metabolites reported LODs of 0.015-0.048 ng/mL and LOQs of 0.050-0.160 ng/mL.[6] Recovery rates for a range of phthalate monoesters and diesters were between 77.9% and 97.7%.[10] Another study reported recoveries of more than 75% for all phthalate monoesters. [12]

Visualization





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Caption: Workflow for Solid-Phase Extraction of Urinary Phthalate Metabolites.

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